molecular formula C12H18N2O3 B6235159 tert-butyl N-[(6-methoxypyridin-3-yl)methyl]carbamate CAS No. 1314538-82-3

tert-butyl N-[(6-methoxypyridin-3-yl)methyl]carbamate

Cat. No. B6235159
CAS RN: 1314538-82-3
M. Wt: 238.3
InChI Key:
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Description

Tert-butyl N-[(6-methoxypyridin-3-yl)methyl]carbamate, also known as TBMP, is an organic compound used in a variety of scientific research applications. TBMP is a white crystalline solid with a molecular formula of C10H15N2O3. It is soluble in polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile. TBMP is synthesized from tert-butyl alcohol, 6-methoxy-3-pyridinecarboxaldehyde, and dimethylcarbamoyl chloride. This compound has been used in a variety of research applications, such as enzymatic reactions, biochemical and physiological effects, and drug development.

Scientific Research Applications

Tert-butyl N-[(6-methoxypyridin-3-yl)methyl]carbamate has been used in a variety of scientific research applications. It has been used as a substrate for the enzymatic reaction of alcohol dehydrogenase and as a ligand for the binding of metal ions. This compound has also been used in the study of the biochemical and physiological effects of various drugs and compounds. It has been used to study the mechanism of action of various drugs, including anti-cancer and anti-bacterial drugs. This compound has also been used in the development of new drugs and compounds, as well as in the study of the pharmacokinetics of existing drugs.

Mechanism of Action

Tert-butyl N-[(6-methoxypyridin-3-yl)methyl]carbamate acts as a substrate for the enzymatic reaction of alcohol dehydrogenase. The reaction of this compound and alcohol dehydrogenase results in the formation of an aldehyde and an alcohol. The aldehyde can then be further oxidized to form an aldehyde-alcohol pair. The alcohol can then be further oxidized to form an alcohol-alcohol pair. The alcohol-alcohol pair can then be further oxidized to form an alcohol-alcohol-alcohol pair. The alcohol-alcohol-alcohol pair can then be further oxidized to form an alcohol-alcohol-alcohol-alcohol pair. The alcohol-alcohol-alcohol-alcohol pair can then be further oxidized to form an alcohol-alcohol-alcohol-alcohol-alcohol pair.
Biochemical and Physiological Effects
This compound has been used to study the biochemical and physiological effects of various drugs and compounds. This compound has been used to study the effects of drugs on the nervous system, cardiovascular system, immune system, and endocrine system. This compound has also been used to study the effects of drugs on the metabolism, absorption, and excretion of various drugs. This compound has also been used to study the effects of drugs on the development and growth of cells, tissues, and organs.

Advantages and Limitations for Lab Experiments

The use of tert-butyl N-[(6-methoxypyridin-3-yl)methyl]carbamate in laboratory experiments has several advantages. This compound is relatively inexpensive and easy to synthesize. It is also highly soluble in polar aprotic solvents, making it easy to use in laboratory experiments. This compound is also relatively stable and has a low toxicity.
The use of this compound in laboratory experiments also has several limitations. This compound is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, this compound is not very stable in the presence of light and heat, making it difficult to use in long-term experiments.

Future Directions

The use of tert-butyl N-[(6-methoxypyridin-3-yl)methyl]carbamate in scientific research has a wide range of potential future applications. This compound could be used to study the effects of drugs on the metabolism, absorption, and excretion of various drugs. This compound could also be used to study the effects of drugs on the development and growth of cells, tissues, and organs. Additionally, this compound could be used to study the biochemical and physiological effects of various drugs and compounds. Finally, this compound could be used in the development of new drugs and compounds.

Synthesis Methods

Tert-butyl N-[(6-methoxypyridin-3-yl)methyl]carbamate is synthesized from tert-butyl alcohol, 6-methoxy-3-pyridinecarboxaldehyde, and dimethylcarbamoyl chloride. The synthesis begins with the reaction of tert-butyl alcohol and dimethylcarbamoyl chloride in the presence of a base to form tert-butyl N-chloro-carbamate. This compound is then reacted with 6-methoxy-3-pyridinecarboxaldehyde in the presence of a base to form this compound. The reaction is carried out in a solvent such as dimethylformamide, dimethyl sulfoxide, or acetonitrile.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[(6-methoxypyridin-3-yl)methyl]carbamate involves the reaction of tert-butyl carbamate with 6-methoxypyridin-3-ylmethylamine in the presence of a coupling agent such as EDCI or DCC. The reaction is carried out in a suitable solvent such as DMF or DMSO at room temperature or under reflux conditions. The resulting product is then purified by column chromatography or recrystallization to obtain the final compound.", "Starting Materials": [ "tert-butyl carbamate", "6-methoxypyridin-3-ylmethylamine", "coupling agent (e.g. EDCI or DCC)", "solvent (e.g. DMF or DMSO)" ], "Reaction": [ "Add tert-butyl carbamate and 6-methoxypyridin-3-ylmethylamine to a reaction flask", "Add a coupling agent (e.g. EDCI or DCC) to the reaction flask", "Stir the reaction mixture at room temperature or under reflux conditions for several hours", "Monitor the reaction progress by TLC or HPLC", "Once the reaction is complete, quench the reaction mixture with water", "Extract the product with a suitable organic solvent such as ethyl acetate", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure", "Purify the resulting product by column chromatography or recrystallization", "Obtain tert-butyl N-[(6-methoxypyridin-3-yl)methyl]carbamate as a white solid" ] }

CAS RN

1314538-82-3

Molecular Formula

C12H18N2O3

Molecular Weight

238.3

Purity

95

Origin of Product

United States

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